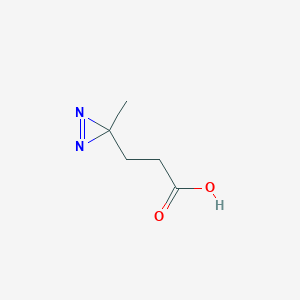

![molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5](/img/structure/B116807.png)

Thieno[3,4-D]pyrimidine-2,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

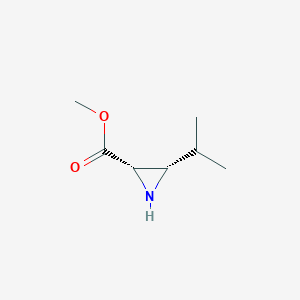

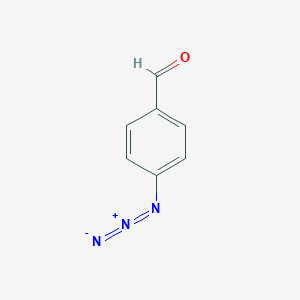

Thieno[3,4-D]pyrimidine-2,4-diol is a chemical compound with the linear formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is typically a white to yellow solid .

Synthesis Analysis

Thieno[3,4-D]pyrimidine-2,4-diol can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These compounds are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

The InChI code for Thieno[3,4-D]pyrimidine-2,4-diol is 1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) .Physical And Chemical Properties Analysis

Thieno[3,4-D]pyrimidine-2,4-diol is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Catalytic Applications

Thieno[3,4-d]pyrimidine-2,4-diol and related compounds serve as crucial scaffolds in the synthesis of various heterocyclic compounds due to their wide range of applicability in medicinal and pharmaceutical industries. Their synthesis often involves one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting their versatility in creating biologically active molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including thieno[3,4-d]pyrimidine-2,4-diol, play a significant role in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This property makes them excellent candidates for sensing applications alongside their notable biological and medicinal uses (Jindal & Kaur, 2021).

Anticancer Applications

The pyrimidine scaffold is a fundamental unit in DNA and RNA, making pyrimidine-based compounds, including thieno[3,4-d]pyrimidine derivatives, potent in exhibiting various pharmacological activities. Among these, anticancer activity is extensively reported, with numerous patents indicating the high interest of researchers in this heterocycle as a potential area for developing anticancer agents (Kaur et al., 2014).

Anti-inflammatory Activities

Recent research has underscored the importance of pyrimidines, including thieno[3,4-d]pyrimidine derivatives, in exhibiting anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of several key inflammatory mediators, providing a foundation for the development of new anti-inflammatory agents (Rashid et al., 2021).

Optoelectronic Materials

The incorporation of thieno[3,4-d]pyrimidine-2,4-diol and related pyrimidine fragments into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes, image sensors, and dye-sensitized solar cells, showcasing the vast potential of pyrimidine derivatives in advanced technological applications (Lipunova et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Thienopyrimidine derivatives, which include Thieno[3,4-D]pyrimidine-2,4-diol, are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

1H-thieno[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBNSEBSVPLRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-D]pyrimidine-2,4-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)